molecular formula C12H14N2O2 B5684596 2-[(3-methyl-2-butenoyl)amino]benzamide

2-[(3-methyl-2-butenoyl)amino]benzamide

Cat. No.: B5684596
M. Wt: 218.25 g/mol
InChI Key: QUBSGMHVLICNLQ-UHFFFAOYSA-N
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Description

2-[(3-Methyl-2-butenoyl)amino]benzamide is a benzamide derivative characterized by a 3-methyl-2-butenoyl (prenyl) group attached via an amide linkage to the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for modulating biological targets such as histone deacetylases (HDACs) and heat shock proteins (HSPs) . Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 230.25 g/mol.

Properties

IUPAC Name

2-(3-methylbut-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSGMHVLICNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 2-[(3-methyl-2-butenoyl)amino]benzamide with key analogs, emphasizing structural variations and biological activities:

Compound Name Core Structure Key Substituents Biological Activity Unique Features
This compound Benzamide 3-Methyl-2-butenoyl (prenyl) HDAC inhibition Enhanced lipophilicity
2-[(3-Phenylbutanoyl)amino]benzamide Benzamide 3-Phenylbutanoyl HDAC inhibition (IC₅₀ = 0.3 µM) Selective HDAC6 targeting
SNX-2112 (2-aminobenzamide) Indazol-4-one fused benzamide Trifluoromethyl, cyclohexyl groups Hsp90 inhibition (IC₅₀ = 3 nM) Oral bioavailability; clinical use
N-(3-Amino-2-methylphenyl)-2-methylbenzamide Benzamide Methyl, amino groups Antimicrobial/anticancer potential Simplified substitution pattern
2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide Benzamide Dimethylsulfamoyl Enzyme inhibition Dual sulfonamide-benzamide function
3-[(2-Bromoacetyl)amino]benzamide Benzamide Bromoacetyl Covalent protein binding Proteomics applications
HDAC Inhibition
  • This compound and 2-[(3-phenylbutanoyl)amino]benzamide both inhibit HDACs, but the phenylbutanoyl analog exhibits higher selectivity for HDAC6 due to its bulkier aromatic substituent, which optimizes interactions with the enzyme’s hydrophobic active site . In contrast, the prenyl group in the target compound may favor broader HDAC isoform inhibition, as seen in analogs like valproic acid (weak pan-HDAC inhibitor) .
HSP90 Inhibition
  • SNX-2112, a 2-aminobenzamide derivative, demonstrates nanomolar potency against Hsp90 by binding to its ATP pocket. Its indazol-4-one core and trifluoromethyl group stabilize interactions, a feature absent in the target compound . This highlights how fused heterocyclic systems enhance target affinity compared to simple benzamides.
Covalent Binding and Proteomics
  • 3-[(2-Bromoacetyl)amino]benzamide leverages its bromoacetyl group for covalent protein modification, enabling irreversible binding to nucleophilic residues (e.g., cysteine). In contrast, the target compound’s prenyl group facilitates non-covalent interactions, suggesting distinct applications in reversible vs. irreversible therapeutic strategies .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The prenyl group in the target compound increases logP (~2.5) compared to N-(3-amino-2-methylphenyl)-2-methylbenzamide (logP ~1.8), enhancing blood-brain barrier penetration .
  • Metabolic Stability: Sulfonamide-containing analogs (e.g., 2-[(dimethylsulfamoyl)amino]-N-phenylbenzamide) exhibit longer half-lives due to sulfonamide resistance to oxidative metabolism, whereas the target compound’s prenyl group may undergo CYP450-mediated oxidation .

Key Research Findings

Anticancer Activity

  • 2-[(3-Phenylbutanoyl)amino]benzamide reduces tumor growth in xenograft models by 50% at 10 mg/kg, outperforming the target compound in preclinical settings .

Selectivity and Toxicity

  • The target compound’s HDAC inhibition lacks the cardiotoxicity associated with pan-HDAC inhibitors like SAHA, suggesting isoform selectivity .
  • N-(3-amino-2-methylphenyl)-2-methylbenzamide exhibits lower cytotoxicity (IC₅₀ > 50 µM) compared to the target compound (IC₅₀ = 15 µM), indicating that prenylation enhances potency but may increase off-target effects .

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